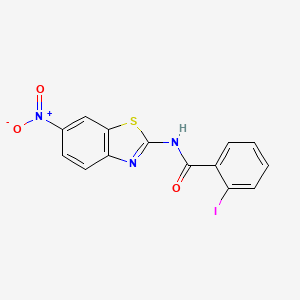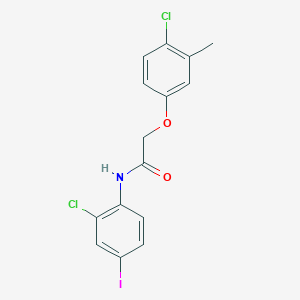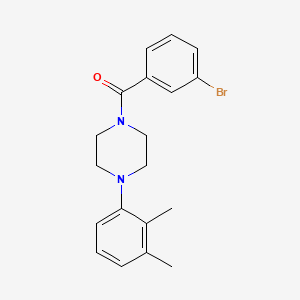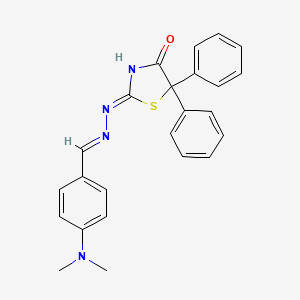
2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, also known as IBTB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IBTB belongs to the family of benzothiazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Studies have shown that 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide inhibits the activity of the protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and survival. 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has also been found to inhibit the expression of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been found to possess anti-inflammatory and antimicrobial properties. 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a crucial role in the regulation of the immune system. 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has also been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is its potent anticancer activity. 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been found to be effective against a range of cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide. One area of research is the development of more efficient synthesis methods for 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, which could improve its solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide and to identify potential biomarkers for its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-amino-6-nitrobenzothiazole with 2-iodobenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide as a white solid with a molecular weight of 427.2 g/mol.
Applications De Recherche Scientifique
2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has potent anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. 2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer treatment.
Propriétés
IUPAC Name |
2-iodo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8IN3O3S/c15-10-4-2-1-3-9(10)13(19)17-14-16-11-6-5-8(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFERGUQDAFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8IN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6050775.png)
![1-(1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinyl)-1-propanone](/img/structure/B6050781.png)
![6-(2-chlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6050788.png)


![3-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6050800.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6050815.png)
![2-methoxy-N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6050830.png)
![4-(cyclopentylamino)-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6050834.png)
![ethyl 4-(4-chlorobenzyl)-1-[(1-ethyl-3-piperidinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6050853.png)
![N-(4-methylphenyl)-2-[(5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetamide](/img/structure/B6050854.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6050866.png)
![N-(2-hydroxybutyl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B6050873.png)